molecular formula C6H4Cl2N4O2 B12977535 4,6-Dichloropyrimidine-2,5-dicarboxamide

4,6-Dichloropyrimidine-2,5-dicarboxamide

Cat. No.: B12977535
M. Wt: 235.02 g/mol
InChI Key: GMWRJBLINCZFDJ-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2,5-dicarboxamide is a pyrimidine derivative featuring two chlorine atoms at the 4- and 6-positions and two carboxamide groups at the 2- and 5-positions. The pyrimidine core is aromatic and planar, enabling π-π stacking interactions in biological systems, while chlorine substituents enhance electrophilicity and influence binding kinetics.

Properties

Molecular Formula

C6H4Cl2N4O2

Molecular Weight

235.02 g/mol

IUPAC Name

4,6-dichloropyrimidine-2,5-dicarboxamide

InChI

InChI=1S/C6H4Cl2N4O2/c7-2-1(4(9)13)3(8)12-6(11-2)5(10)14/h(H2,9,13)(H2,10,14)

InChI Key

GMWRJBLINCZFDJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(=O)N)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidine-2,5-dicarboxamide typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst . The reaction conditions generally include:

    Reagents: 4,6-dihydroxypyrimidine, thionyl chloride, chlorination catalyst

    Solvent: Dichloroethane

    Temperature: Reflux conditions

The process involves the following steps:

  • Feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container.
  • Stirring and heating the mixture.
  • Adding diethyl malonate dropwise and maintaining the temperature.
  • Recovering the absolute ethyl alcohol and water-containing ethyl alcohol.
  • Adding hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6.
  • Cooling, centrifuging, and drying to obtain 4,6-dihydroxypyrimidine.
  • Feeding the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst into the container.
  • Stirring and slowly heating until reaching reflux conditions.
  • Adding thionyl chloride dropwise and maintaining the temperature.
  • Cooling, recovering the dichloroethane, and collecting the finished product .

Industrial Production Methods

The industrial production of 4,6-Dichloropyrimidine-2,5-dicarboxamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The total reaction yield based on diethyl malonate can exceed 83%, and the quality of the product meets international standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, thiols, and alcohols. Conditions typically involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

    Cross-Coupling Reactions: Reagents include phenylboronic acid, palladium acetate, and triphenylphosphine.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl pyrimidines.

Scientific Research Applications

4,6-Dichloropyrimidine-2,5-dicarboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Core Heterocycle Substituents Key Properties/Applications Reference
4,6-Dichloropyrimidine-2,5-dicarboxamide Pyrimidine Cl (4,6), CONH₂ (2,5) Hypothesized bioactivity (inferred) -
1H-Imidazole-2,5-dicarboxamide Imidazole CONH₂ (2,5) NS3 protease inhibition (IC₅₀ ~1 μM)
Asymmetric Imidazole-4,5-dicarboxamide Imidazole CONH₂ (4,5), variable R groups SARS-CoV-2 MPro inhibition (~70% at 1 μM)
2-Methylimidazole-4,5-dicarboxamide Imidazole CH₃ (2), CONH₂ (4,5) Antibacterial, antifungal activities
4,6-Dihydroxypyrimidine Pyrimidine OH (4,6) High thermal stability (mp >300°C)
Key Observations:
  • Substituent Effects :
    • Chlorine atoms in 4,6-Dichloropyrimidine-2,5-dicarboxamide increase electrophilicity, favoring nucleophilic substitution reactions. In contrast, hydroxyl groups in 4,6-dihydroxypyrimidine improve solubility but reduce reactivity .
    • Carboxamide positioning (2,5 vs. 4,5) alters hydrogen-bonding capacity. For example, imidazole-4,5-dicarboxamides form intramolecular hydrogen bonds (70% conformational stability in 5b2), enhancing target affinity .

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